molecular formula C12H14N2O B12733453 1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (+-)- CAS No. 154719-70-7

1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (+-)-

Cat. No.: B12733453
CAS No.: 154719-70-7
M. Wt: 202.25 g/mol
InChI Key: MDANYNDEFRYQQC-UHFFFAOYSA-N
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Description

1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (±)- is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound features an ethanol group attached to the imidazole ring and a 4-methylphenyl group at the alpha position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (±)- typically involves the reaction of imidazole with an appropriate aldehyde or ketone, followed by reduction. One common method is the condensation of imidazole with 4-methylbenzaldehyde, followed by reduction using a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (±)- undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-methylphenylimidazole-1-carboxylic acid.

    Reduction: Various imidazole derivatives with different functional groups.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (±)- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a ligand in biochemical assays and enzyme studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (±)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound can also interact with biological membranes, affecting their permeability and function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-
  • 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol

Uniqueness

1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (±)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, making it more effective in certain applications compared to other imidazole derivatives.

Properties

CAS No.

154719-70-7

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-imidazol-1-yl-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C12H14N2O/c1-10-2-4-11(5-3-10)12(15)8-14-7-6-13-9-14/h2-7,9,12,15H,8H2,1H3

InChI Key

MDANYNDEFRYQQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN2C=CN=C2)O

Origin of Product

United States

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